N-[(1-benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide
Description
N-[(1-Benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound is part of a broader class of piperidines, which are known for their diverse biological and pharmaceutical applications
Properties
IUPAC Name |
N-[(1-benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-17(13-21-22(14)2)18(24)20-12-15-8-10-23(11-9-15)19(25)16-6-4-3-5-7-16/h3-7,13,15H,8-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPNHXODSEPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. The process may include:
Benzoylation: The piperidine ring is benzoylated to introduce the benzoyl group.
Carboxamide Formation: The carboxamide group is introduced through a reaction with dimethylpyrazole-4-carboxylic acid.
Methylation: The final step involves the methylation of the pyrazole ring to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[(1-Benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-[(1-Benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide is studied for its interactions with biological targets. It may be used as a tool compound to investigate enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various diseases and conditions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties can enhance the performance and efficacy of these products.
Mechanism of Action
The mechanism by which N-[(1-Benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(1-Benzylpiperidin-4-yl)methyl]benzamide: This compound shares a similar piperidine backbone but differs in the presence of the benzoyl group.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Another related compound with a piperidine ring and a benzyl group, but with a different functional group.
Uniqueness: N-[(1-Benzoylpiperidin-4-yl)methyl]-1,5-dimethylpyrazole-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
